molecular formula C16H19N7 B2719030 4-Methyl-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine CAS No. 2380175-74-4

4-Methyl-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine

Cat. No.: B2719030
CAS No.: 2380175-74-4
M. Wt: 309.377
InChI Key: DUTSKFSRLCPRAU-UHFFFAOYSA-N
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Description

4-Methyl-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine typically involves multi-step reactions that include the formation of the pyrazole and pyrimidine rings followed by their fusion. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-chloropyrazole with 6-methylpyrimidine-4-amine in the presence of a base can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput reactors and continuous flow systems to ensure consistent reaction conditions and scalability. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole or pyrimidine rings, often using halogenated derivatives as intermediates.

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydroxide for deprotonation, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amine derivatives.

Mechanism of Action

The mechanism of action of 4-Methyl-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell growth . The compound’s ability to bind to these targets is facilitated by its unique structural features, which allow for high-affinity interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine stands out due to its fused pyrazole and pyrimidine rings, which confer unique chemical properties and potential applications. Its ability to undergo various chemical reactions and its broad range of applications in different fields highlight its versatility and importance in scientific research.

Properties

IUPAC Name

2-methyl-4-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N7/c1-12-10-15(19-11-18-12)21-5-7-22(8-6-21)16-14-9-13(2)20-23(14)4-3-17-16/h3-4,9-11H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUTSKFSRLCPRAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N2CCN(CC2)C3=NC=CN4C3=CC(=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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